9-Carboxymethoxymethylguanine

Pharmacokinetics Renal Impairment Therapeutic Drug Monitoring

9-Carboxymethoxymethylguanine (CMMG) is the definitive, analytically certified acyclovir metabolite reference standard for clinical and research laboratories developing quantitative LC-MS/MS assays. Unlike acyclovir or its analogs, CMMG is the inactive terminal oxidation product essential for evaluating the pharmacologically critical acyclovir-to-CMMG metabolic pathway and the CMMG/acyclovir ratio, which surges over 4-fold in renal impairment. Procure this standard to ensure accurate therapeutic drug monitoring, neurotoxicity risk stratification in patients with compromised renal function, and validation of population PK models. Its unique carboxylic acid moiety dictates renal clearance and limits CNS penetration, making it the sole compound suitable for objective acyclovir-associated neuropsychiatric symptom assessment.

Molecular Formula C8H9N5O4
Molecular Weight 239.19 g/mol
CAS No. 80685-22-9
Cat. No. B1436564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Carboxymethoxymethylguanine
CAS80685-22-9
Synonyms9-carboxymethoxymethylguanine
CMMG
Molecular FormulaC8H9N5O4
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N
InChIInChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)
InChIKeyMICNQLKUSOVNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Carboxymethoxymethylguanine (CMMG) CAS 80685-22-9: Scientific Procurement for Acyclovir Metabolism and Neurotoxicity Research


9-Carboxymethoxymethylguanine (CMMG, CAS 80685-22-9) is the principal metabolite of the antiviral nucleoside analog acyclovir and its prodrug valacyclovir [1]. CMMG is a guanine derivative with an N9-substituted carboxymethoxymethyl side chain (C8H9N5O4, MW 239.19) [2]. Unlike the parent drug, CMMG possesses a free carboxylic acid moiety that markedly alters its pharmacokinetic properties, including renal clearance dependence and limited CNS penetration relative to systemic exposure [3]. CMMG is not commercially available as a therapeutic agent; its primary utility lies in analytical reference standards, pharmacokinetic modeling, toxicology studies, and as a biomarker for acyclovir/valacyclovir-associated neurotoxicity in renally impaired populations [4].

Procurement Alert for CAS 80685-22-9: Why CMMG Cannot Be Replaced by Acyclovir, Ganciclovir, or In-Class Nucleoside Analogs


CMMG occupies a unique niche distinct from structurally similar antiviral nucleoside analogs such as acyclovir (ACV), ganciclovir (GCV), penciclovir (PCV), and valacyclovir (VACV). While ACV and VACV are pharmacologically active prodrugs that undergo intracellular triphosphorylation to inhibit viral DNA polymerase, CMMG is an inactive terminal oxidation metabolite formed via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) [1]. Critically, CMMG exhibits minimal antiviral activity in vitro (IC50 > 100 μM against HSV-1) compared to acyclovir (IC50 ~0.1-0.5 μM), confirming that CMMG cannot substitute for ACV or VACV in antiviral assays . Ganciclovir and penciclovir, though structurally analogous acyclic guanine derivatives, possess distinct metabolic fates and do not generate CMMG [2]. Substituting CMMG with parent compounds or in-class analogs will invalidate pharmacokinetic modeling of the ACV-to-CMMG metabolic pathway, confound therapeutic drug monitoring (TDM) of CMMG as a neurotoxicity biomarker, and preclude accurate quantification in LC-MS/MS analytical workflows where CMMG requires chromatographic separation distinct from ACV, 8-OH-ACV, GCV, and PCV [3].

Quantitative Differentiation Evidence for 9-Carboxymethoxymethylguanine (CAS 80685-22-9) Relative to Acyclovir and Other Comparators


CMMG Metabolic Ratio Increases 4.3-Fold in Renal Impairment, Differentiating It from Stable Acyclovir Clearance Patterns

In liver transplant recipients receiving valacyclovir prophylaxis, the median metabolic ratio of CMMG-to-acyclovir (AUC0-24) was 30.4% in patients with eGFR >90 mL/min/1.73 m² versus 129.9% in patients with eGFR <30 mL/min/1.73 m², representing a 4.3-fold increase [1]. In contrast, acyclovir clearance correlates directly with eGFR while the CMMG accumulation rate outpaces acyclovir, making the CMMG/ACV ratio a specific indicator of renal impairment severity [1].

Pharmacokinetics Renal Impairment Therapeutic Drug Monitoring Metabolic Ratio

CMMG CSF Detectability Discriminates Symptomatic from Asymptomatic Patients with 100% Qualitative Difference

In a retrospective analysis of CSF samples from 21 acyclovir/valacyclovir-treated subjects, CMMG was detected exclusively in the CSF of subjects with neuropsychiatric symptoms (median 1.0 μmol/L, range 0.6–7.0), while CMMG concentrations remained below the lower limit of quantification (<0.5 μmol/L) in all 12 asymptomatic subjects (P < 0.001) [1]. Acyclovir itself did not exhibit this binary discriminatory pattern between symptomatic and asymptomatic groups [1].

Neurotoxicity Cerebrospinal Fluid Biomarker Adverse Drug Reaction

CMMG Exhibits 10-Fold Lower CSF Penetration Ratio (0.025) Compared to Acyclovir (0.25)

In steady-state pharmacokinetic analysis following high-dose valacyclovir administration, the CSF-to-plasma AUCτ ratio for CMMG was approximately 0.025 regardless of renal function, compared to approximately 0.25 for acyclovir and 8-OH-ACV [1]. This 10-fold lower CNS penetration of CMMG occurs despite higher systemic accumulation in renally impaired patients, indicating that CMMG's carboxylic acid moiety significantly restricts passive diffusion across the blood-brain barrier [1].

Blood-Brain Barrier CNS Penetration Pharmacokinetics CSF-to-Plasma Ratio

CMMG Represents 11-20% of Total Plasma Drug-Related Exposure, Surpassing 8-OH-ACV (1-2%)

In subjects with normal renal function receiving high-dose valacyclovir, CMMG accounted for 11% of total combined plasma AUC (acyclovir + metabolites), whereas 8-OH-ACV accounted for only 1% [1]. In chronic kidney disease (CKD) subjects, CMMG proportion increased to 20% versus 2% for 8-OH-ACV, demonstrating that CMMG is the quantitatively predominant circulating metabolite in both normal and impaired renal states [1].

Metabolite Profiling Systemic Exposure Pharmacokinetics Metabolic Pathway

Post-Dialysis Plasma CMMG Concentration Falls Below Quantifiable Level (<0.1 μg/mL) with Corresponding Clinical Recovery

In a case study of a patient with acyclovir-induced encephalopathy, plasma CMMG concentrations decreased from detectable pre-dialysis levels to below the lower limit of quantification (<0.1 μg/mL) after three days of hemodialysis, correlating with normalization of consciousness [1]. This post-dialysis CMMG clearance pattern provides a quantifiable biomarker threshold that corresponds to clinical improvement, a property not demonstrated for acyclovir alone [1].

Hemodialysis Biomarker Encephalopathy Clearance

CMMG Trough-to-Peak Concentration Ratio Ranges from 0.07 to 0.63, Demonstrating Wide Interindividual Variability

In a prospective study of 27 patients receiving intravenous acyclovir, the ratio of trough CMMG to trough acyclovir concentrations ranged from 0.07 to 0.63, while the ratio of peak CMMG to peak acyclovir concentrations ranged from 0.03 to 0.24 [1]. This approximately 9-fold variability in trough ratio exceeds the variability observed for acyclovir alone, highlighting that CMMG formation and accumulation is subject to patient-specific factors beyond renal function alone [1].

Therapeutic Drug Monitoring Interindividual Variability Pharmacokinetics Trough and Peak Concentrations

High-Impact Application Scenarios for 9-Carboxymethoxymethylguanine (CAS 80685-22-9) in Research and Clinical Laboratory Settings


Therapeutic Drug Monitoring for Acyclovir/Valacyclovir Neurotoxicity Risk Stratification

Clinical laboratories should procure CMMG reference standards to establish and validate LC-MS/MS assays for quantitative measurement of both acyclovir and CMMG in serum/plasma. The CMMG/acyclovir metabolic ratio, which increases 4.3-fold from 30.4% to 129.9% as eGFR declines below 30 mL/min/1.73 m² [1], provides actionable information for dose adjustment decisions in renally impaired or critically ill patients. Routine TDM incorporating CMMG measurement enables earlier identification of patients at elevated neurotoxicity risk compared to monitoring acyclovir alone [1].

Differential Diagnosis of Acyclovir-Induced Encephalopathy versus Herpes Encephalitis

Neurology and infectious disease services can utilize CSF CMMG measurement to distinguish acyclovir-associated neuropsychiatric symptoms from herpes encephalitis progression. In symptomatic patients, median CSF CMMG concentration of 1.0 μmol/L (range 0.6-7.0) confirms metabolite accumulation, while asymptomatic patients uniformly exhibit CSF CMMG concentrations below 0.5 μmol/L [2]. This binary discriminatory pattern (P < 0.001) provides objective evidence to guide whether to continue, adjust, or discontinue antiviral therapy, potentially averting unnecessary invasive procedures or prolonged hospitalization [2].

Population Pharmacokinetic Modeling of Acyclovir and Valacyclovir in Special Populations

Researchers conducting pharmacokinetic studies in liver transplant recipients, critically ill patients, or those with varying degrees of renal impairment require CMMG analytical reference material for simultaneous quantification of parent drug and metabolite. The joint population PK model developed for acyclovir and CMMG in early liver transplantation demonstrated that CMMG clearance correlates with eGFR and that the metabolic ratio varies dramatically with renal function [1]. Incorporating CMMG data into PK models enables more precise dose individualization than models based solely on acyclovir concentrations [1].

Validation of Dialysis Efficacy in Managing Acyclovir Encephalopathy

Nephrology services managing patients with suspected acyclovir encephalopathy can utilize serial CMMG plasma measurements to objectively document toxin clearance during hemodialysis. As demonstrated in a recent case report, decreasing plasma CMMG concentration to below the quantifiable threshold (<0.1 μg/mL) after three days of dialysis correlated with full consciousness recovery [3]. CMMG monitoring provides an evidence-based endpoint for determining dialysis adequacy and discontinuation timing, offering superior specificity compared to monitoring acyclovir concentrations alone [3].

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